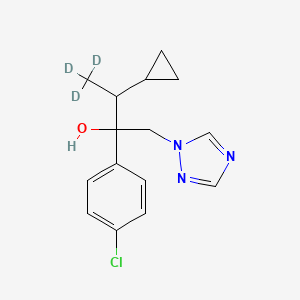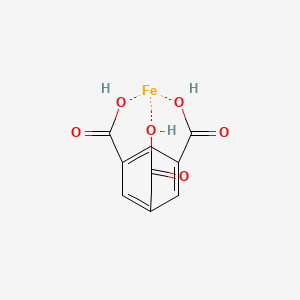
Glycerol Trilinoleate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol Trilinoleate-d5 is a deuterated form of glycerol trilinoleate, a triglyceride in which glycerol is esterified with three linoleic acid molecules. The deuterium labeling (d5) makes it particularly useful in various scientific research applications, especially in studies involving lipid metabolism and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol Trilinoleate-d5 can be synthesized through the esterification of glycerol with deuterated linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The deuterated linoleic acid is reacted with glycerol in the presence of a catalyst, and the product is purified using industrial-scale chromatography or distillation methods to achieve the required isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions
Glycerol Trilinoleate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield glycerol and deuterated linoleic acid.
Transesterification: It can undergo transesterification reactions to form different triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol and deuterated linoleic acid.
Transesterification: Various triglycerides depending on the alcohol used in the reaction.
Scientific Research Applications
Glycerol Trilinoleate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the analysis of lipid structures and dynamics.
Biology: Employed in studies of lipid metabolism and the role of triglycerides in cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications, including the production of labeled standards for analytical purposes.
Mechanism of Action
The mechanism of action of Glycerol Trilinoleate-d5 involves its incorporation into lipid metabolic pathways. It is metabolized similarly to non-deuterated glycerol trilinoleate, but the presence of deuterium atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis and metabolism of triglycerides.
Comparison with Similar Compounds
Similar Compounds
Glycerol Trilinoleate: The non-deuterated form, commonly found in natural fats and oils.
Glycerol Trioleate: Another triglyceride with oleic acid instead of linoleic acid.
Glycerol Tripalmitate: A triglyceride with palmitic acid.
Uniqueness
Glycerol Trilinoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate and detailed studies of lipid metabolism and dynamics, making it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C57H98O6 |
|---|---|
Molecular Weight |
884.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i52D2,53D2,54D |
InChI Key |
HBOQXIRUPVQLKX-ADVOAEEISA-N |
Isomeric SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


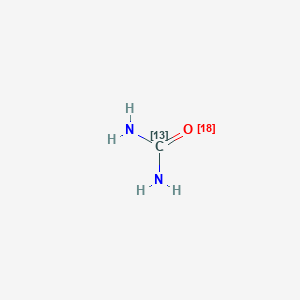
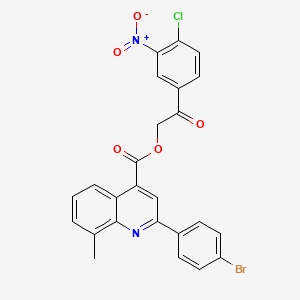
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
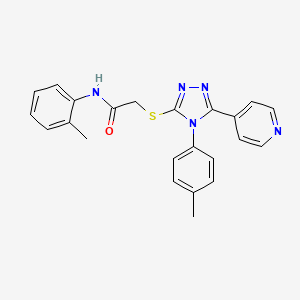
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

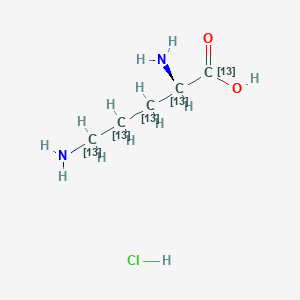

![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
